![molecular formula C12H16ClNO4S B1434174 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858249-90-7](/img/structure/B1434174.png)
4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
The compound “4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid” is a versatile material extensively used in scientific research due to its diverse applications. It has a molecular weight of 305.77 and a molecular formula of C12H16ClNO4S .
Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, solubility, etc., of this compound are not available in the retrieved data .Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Glufosinate : Glufosinate, a compound synthesized from methylvinylphosphinate, can be produced through hydroformylation–amidocarbonylation, involving a catalytic process. This method demonstrates the versatility of butanoic acid derivatives in complex organic syntheses (Sakakura, Huang, & Tanaka, 1991).
- Intermediate in Indolizidine Synthesis : The dianion of 4-PSBA (a derivative of butanoic acid) serves as a crucial intermediate in the synthesis of indolizidines with various alkyl substituents, showcasing the role of butanoic acid derivatives in alkaloid synthesis (Kiddle, Green, & Thompson, 1995).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids containing various moieties like hydrazide and chloroquinoxaline show significant antimicrobial activity, indicating the potential of butanoic acid derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Molecular Docking and Structural Studies
- Molecular Docking and Structural Analysis : Studies involving compounds like 6DAMB and 5DAMB, which are derivatives of butanoic acid, reveal insights into their vibrational, structural, electronic, and optical properties. These studies are crucial for understanding the reactivity and potential applications of these compounds in materials science (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Food Safety and Mutagenicity
- Study of Mutagenic Compounds in Food : Research on 2-Chloro-4-(methylthio)butanoic acid, a structurally similar compound, reveals its potential as a mutagen and carcinogen in preserved fish. This highlights the importance of butanoic acid derivatives in food safety and toxicology studies (Jolivette, Kende, & Anders, 1998).
Safety and Hazards
The compound should be handled with care. It’s recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn. The compound should be kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
Similar compounds have been known to have various adme properties, which can impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, such as changes in protein function, cellular signaling, and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid. These factors can include pH, temperature, presence of other molecules, and the specific cellular and tissue environment .
properties
IUPAC Name |
4-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-9-5-6-10(13)8-11(9)14(19(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRPJFWQTLRGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165218 | |
Record name | Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid | |
CAS RN |
1858249-90-7 | |
Record name | Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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